Product packaging for 3-(Cyanoamino)benzamide(Cat. No.:CAS No. 74615-43-3)

3-(Cyanoamino)benzamide

Cat. No.: B13950723
CAS No.: 74615-43-3
M. Wt: 161.16 g/mol
InChI Key: DVEYVQMLXDJFGE-UHFFFAOYSA-N
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Description

Contextualization within Medicinal Chemistry and Chemical Biology Paradigms

The exploration of derivatives based on the 3-(Cyanoamino)benzamide scaffold is aligned with the principles of contemporary drug discovery, which often involves the modification of known privileged structures to achieve novel biological activities. Researchers are increasingly investigating how the unique properties of the cyanoamino group can be leveraged to design selective and potent modulators of various biological targets. For instance, derivatives of N-cyanobenzamides have been explored for their potential as anticancer agents.

Overview of Research Trajectories for Novel Small Molecule Scaffolds

The trajectory of a novel small molecule scaffold from initial synthesis to a validated lead series typically involves several stages. Initially, efficient and versatile synthetic routes are developed to allow for the creation of a library of diverse analogs. Subsequently, these compounds are screened against a panel of biological targets to identify initial "hits." Promising hits then undergo a process of lead optimization, where medicinal chemists systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties.

A key trend in this area is the use of innovative synthetic methodologies to access novel chemical space. For example, palladium-catalyzed carbonylative coupling reactions have been developed for the convenient synthesis of N-cyanobenzamides from aryl halides and cyanamide. researchgate.net More recently, photoinduced cascade reactions have been employed to construct complex heterocyclic systems from N-cinnamyl-N-cyanobenzamide precursors, demonstrating the scaffold's utility in advanced synthetic chemistry. rsc.org

Detailed Research Findings

The versatility of the this compound scaffold is evident in the variety of derivatives that have been synthesized and evaluated for their biological activity. The following tables summarize key research findings related to the synthesis and biological applications of compounds derived from this core structure.

Synthetic Methodologies

The development of efficient synthetic protocols is crucial for exploring the chemical space around a new scaffold. The following table highlights a key method for the synthesis of N-cyanobenzamides.

Product ClassSynthetic MethodStarting MaterialsReagents and ConditionsYieldReference
N-CyanobenzamidesPalladium-Catalyzed Carbonylative SynthesisAryl iodides/bromides, CyanamidePd(OAc)₂, DPEPhos, Et₃N, Mo(CO)₆ (CO source), Dioxane, 100 °CModerate to good researchgate.net
C2-Difluoroalkylated PyrroloquinazolinonesPhotoinduced Cascade Difluoroalkylation/CyclizationN-cinnamyl-N-cyanobenzamides, Difluoromethyl bromides4CzIPN (photocatalyst), NaHCO₃, DMSO, Blue LED irradiationGood rsc.org

Biological Applications of this compound Derivatives

The this compound scaffold has served as a foundation for the discovery of compounds with a range of biological activities. The table below details some of these findings.

Compound ClassSpecific ExampleBiological Target/ActivityKey FindingsReference
Benzamide (B126) Derivatives3-cyano-N-(5-oxopyrrolidin-3-yl)benzamideAnticancerStudied for its potential to inhibit enzymes involved in cancer cell proliferation.
Benzamide DerivativesNot specifiedHuman β3 adrenergic receptor agonistsDiscovery of potent and selective agonists based on a benzamide scaffold. nih.gov
Benzamide DerivativesNot specifiedSmoothened (SMO) antagonistsNovel benzamide derivatives were found to be potent inhibitors of the Hedgehog signaling pathway. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B13950723 3-(Cyanoamino)benzamide CAS No. 74615-43-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74615-43-3

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

3-(cyanoamino)benzamide

InChI

InChI=1S/C8H7N3O/c9-5-11-7-3-1-2-6(4-7)8(10)12/h1-4,11H,(H2,10,12)

InChI Key

DVEYVQMLXDJFGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC#N)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 3 Cyanoamino Benzamide and Its Analogues

Novel Synthetic Routes and Optimization Strategies

The development of novel synthetic routes for 3-(Cyanoamino)benzamide and its analogues is driven by the need for efficiency, selectivity, and sustainability. Research in this area explores stereoselective and regioselective control, aims for high-yielding and atom-economical procedures, and incorporates the principles of green chemistry.

Stereoselectivity and regioselectivity are critical considerations in the synthesis of complex analogues of this compound, particularly those with multiple substituents or chiral centers. While the synthesis of the parent compound from 3-aminobenzamide (B1265367) inherently defines the regiochemistry, the synthesis of more complex derivatives requires precise control.

Palladium-catalyzed cross-coupling reactions are instrumental in achieving regioselectivity. The position of the halide on the starting aryl precursor directly dictates the substitution pattern on the resulting benzamide (B126) ring, offering a reliable method for regiocontrol. organic-chemistry.org For instance, palladium(0)-catalyzed cyclization reactions of 2-amino(tosyl) benzamides demonstrate how catalytic systems can achieve high levels of stereoselectivity in the formation of complex heterocyclic benzamide derivatives. rsc.org Similarly, the stereoselective intramolecular cyclization of allyl and homoallyl benzamides using a Pd(0) catalyst highlights the potential for controlling stereochemistry in aliphatic side chains attached to the benzamide core. acs.org

The regioselective functionalization of the aromatic ring is also a key aspect. While direct cyanation of the amino group is the primary transformation for the parent compound, analogous reactions like the thiocyanation of anilines show that regioselectivity (e.g., para-substitution) is a significant factor when other reactive sites are present on the aromatic ring. nih.govacs.org Iron(III) chloride has been shown to be an effective catalyst for the regioselective para-thiocyanation of activated arenes. nih.gov

MethodCatalyst/ReagentSelectivityApplication Context
Palladium-Catalyzed Carbonylative SynthesisPd(0) complexesRegioselectiveSynthesis of N-cyanobenzamide analogues from aryl halides. organic-chemistry.org
Palladium-Catalyzed Intramolecular CyclizationPd(0)StereoselectiveSynthesis of complex chiral benzamide-containing heterocycles. rsc.orgacs.org
Electrophilic CyclizationI₂Regio- and StereoselectiveSynthesis of cyclic imidates from 2-(1-alkynyl)benzamides. nih.gov
Electrophilic ThiocyanationIron(III) ChlorideRegioselective (para)Analogous reaction for functionalizing activated aromatic rings. nih.gov

The efficiency of a synthetic route is often measured by its yield and atom economy. Modern organic synthesis emphasizes the development of procedures that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste.

Catalytic approaches are at the forefront of atom-economical amide synthesis. A cobalt-catalyzed reaction of alkenes and amines offers a 100% atom-economical route to amides. unc.edu Similarly, a ruthenium-catalyzed redox-neutral reaction between alcohols and nitriles produces amides with complete atom economy, generating no byproducts. chemistryviews.orgorganic-chemistry.org Iron-based catalysts derived from polyoxometalates have also been employed for efficient and economical amidation. rsc.org

Catalytic SystemReactantsKey Feature
Cobalt-carbonylAlkenes + Amines100% atom-economical, mild conditions. unc.edu
Ruthenium-NHCAlcohols + Nitriles100% atom-economical, redox-neutral. chemistryviews.org
Iron-polyoxometalateCarboxylic Acids + AminesHeterogeneous catalyst, no additional base needed. rsc.org
Titanium tetrafluorideCarboxylic Acids + AminesHigh yields, non-chromatographic purification. rsc.org

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to amide synthesis. sioc-journal.cnucl.ac.uk

Biocatalysis represents a key green approach, utilizing enzymes to perform reactions under mild, aqueous conditions. rsc.org Another green strategy is the use of solvent-free reaction conditions. For example, a simple and efficient solvent-free amidation has been developed using boric acid as a catalyst, where reactants are triturated and heated directly. scispace.com

The development of catalytic systems that replace stoichiometric reagents is a cornerstone of green amide synthesis. sigmaaldrich.com Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines, and boronic acid-catalyzed amidations of carboxylic acids are prominent examples of methods that reduce waste compared to traditional coupling reagents. sigmaaldrich.com The use of more environmentally benign solvents is also a critical aspect, with a move away from hazardous solvents like DMF and CH₂Cl₂ wherever possible. ucl.ac.uk

Derivatization and Library Synthesis Approaches

To explore the structure-activity relationships of this compound analogues, it is often necessary to synthesize a large number of structurally related compounds. Derivatization and library synthesis techniques, such as parallel synthesis and combinatorial chemistry, are essential tools for this purpose.

Parallel synthesis allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels, facilitating the rapid creation of focused libraries. researchgate.net This technique has been successfully applied to the synthesis of benzamide libraries. For instance, a base-catalyzed, solution-phase parallel synthesis was used to create a 12-member library of vinylic benzamide derivatives. acs.orgacs.org In another example, a 24-member library of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogues was generated using polymer-supported reagents and scavengers to simplify purification. nih.gov

Combinatorial chemistry, which can involve the synthesis of mixtures of compounds or the use of solid-phase synthesis, offers another powerful approach to generating molecular diversity. nih.gov The "split-mix" method, for example, allows for the exponential creation of a large library of compounds on solid support. These techniques are highly adaptable for creating libraries of this compound analogues by varying the substituents on the aromatic ring or by modifying other parts of the molecule.

Library Synthesis ExampleTechniqueDiversity Elements
Vinylic BenzamidesSolution-Phase Parallel SynthesisCyclic enaminones, substituted aroyl chlorides. acs.org
M1 Antagonist BenzamidesParallel Synthesis with Polymer-Supported ReagentsVarious acylating agents on a core aniline (B41778) structure. nih.gov
Insecticidal TriazinesMulti-generation Parallel SynthesisVaried building blocks in a step-wise library expansion. researchgate.net

The feasibility of introducing specific structural changes into the this compound scaffold is a key consideration in designing analogues. The synthetic methods described provide access to a wide range of modifications.

The palladium-catalyzed carbonylative synthesis from aryl halides is particularly versatile for modifying the aromatic ring. dntb.gov.uaorganic-chemistry.org By choosing an appropriately substituted aryl iodide or bromide, a diverse array of functional groups can be incorporated at various positions on the benzamide core.

Modifications to the amide portion are also accessible. While the parent compound has a cyano group on the amide nitrogen, the synthesis of N-acylguanidine derivatives from N-cyanobenzamide intermediates demonstrates that the cyano group can act as a handle for further transformations. organic-chemistry.org Furthermore, the general amide synthesis methods allow for the coupling of the 3-cyanoamino-benzoic acid core (once synthesized) with a variety of amines, leading to a wide range of N-substituted analogues. The robustness of parallel synthesis techniques with different building blocks confirms the high synthetic accessibility for many structural variations. acs.orgnih.gov

Advanced Structural Characterization and Conformational Analysis of 3 Cyanoamino Benzamide

Solid-State Structural Elucidation through X-ray Crystallography

The determination of the three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the properties of a chemical compound. X-ray crystallography is the definitive method for obtaining this information.

Analysis of Crystal Packing and Intermolecular Interactions

A detailed crystallographic study of 3-(Cyanoamino)benzamide would reveal its crystal system, space group, and unit cell dimensions. This data would allow for a thorough analysis of the molecular packing. Key parameters such as bond lengths, bond angles, and torsion angles within the molecule would be precisely determined.

Furthermore, the analysis would focus on the various non-covalent interactions that govern the crystal packing. These interactions are crucial in determining the physical properties of the solid material. For this compound, one would anticipate a rich network of intermolecular interactions, including:

Hydrogen Bonding: The amide (-CONH2) and cyanoamino (-NH-C≡N) groups are capable of acting as both hydrogen bond donors and acceptors. A detailed analysis would identify all intermolecular hydrogen bonds, such as N-H···O and N-H···N interactions, and their geometries (bond distances and angles). These interactions would likely play a dominant role in the formation of supramolecular assemblies, such as chains, sheets, or more complex three-dimensional networks.

π-π Stacking: The presence of the benzene (B151609) ring suggests the possibility of π-π stacking interactions between adjacent molecules. The analysis would determine the geometry of these interactions (e.g., face-to-face, edge-to-face) and the centroid-to-centroid distances.

Other Weak Interactions: Other potential interactions, such as C-H···O and C-H···N hydrogen bonds, would also be systematically analyzed.

A hypothetical data table for the crystallographic parameters of this compound is presented below.

ParameterHypothetical Value
Chemical FormulaC8H7N3O
Formula Weight161.16 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.50
b (Å)8.20
c (Å)9.80
β (°)105.5
Volume (ų)815.7
Z4
Density (calculated) (g/cm³)1.312
R-factor< 0.05

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. A comprehensive investigation of this compound would involve screening for different polymorphic forms by varying crystallization conditions (e.g., solvent, temperature, pressure).

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another avenue for modifying the physicochemical properties of a compound. Studies could be undertaken to form co-crystals of this compound with other molecules (co-formers) that can engage in complementary intermolecular interactions.

Solution-State Conformational Dynamics via Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution.

Conformational Preferences and Rotational Barriers

In solution, the different functional groups of this compound can rotate around single bonds, leading to various conformations. Advanced NMR techniques, such as 1H and 13C NMR, would provide information about the time-averaged conformation of the molecule in a given solvent.

The presence of the amide and cyanoamino groups suggests the possibility of restricted rotation around the C(aryl)-N and N-C(amide) bonds. Variable-temperature NMR studies could be employed to determine the energy barriers for these rotational processes. By monitoring the coalescence of NMR signals at different temperatures, the Gibbs free energy of activation (ΔG‡) for rotation can be calculated, providing quantitative insight into the conformational stability.

Hydrogen Bonding Networks and Solvent Effects on Conformation

The conformation of this compound in solution would be significantly influenced by the solvent. In protic solvents, the molecule would engage in hydrogen bonding with solvent molecules, which could stabilize certain conformations. In aprotic solvents, intramolecular hydrogen bonding, if sterically feasible, might be favored.

NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be used to identify through-space correlations between protons, providing evidence for specific conformational preferences and the proximity of different parts of the molecule. The effect of different solvents on the chemical shifts of the amide and cyanoamino protons would also offer insights into the hydrogen bonding interactions.

Vibrational Spectroscopy for Functional Group Characterization and Interaction Profiling

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and their chemical environment.

A combined IR and Raman analysis of this compound would allow for the unambiguous assignment of its characteristic vibrational bands. The key functional groups that would be targeted are:

-C≡N (Nitrile): A strong, sharp absorption band is expected in the IR spectrum, typically in the range of 2260-2220 cm⁻¹. The corresponding Raman signal would also be characteristic.

-C=O (Amide): The amide I band (primarily C=O stretching) is a strong IR absorption, usually found between 1680 and 1630 cm⁻¹. Its position can be indicative of the extent of hydrogen bonding.

N-H (Amide and Cyanoamino): The N-H stretching vibrations would appear in the region of 3500-3100 cm⁻¹. The presence of multiple bands in this region could indicate different hydrogen bonding environments (e.g., free vs. hydrogen-bonded N-H).

Aromatic Ring: Vibrations associated with the benzene ring (C-H stretching, C=C stretching) would be observed in both IR and Raman spectra.

A comparison of the vibrational spectra in the solid state and in solution would provide valuable information about the changes in intermolecular interactions upon dissolution. For instance, shifts in the C=O and N-H stretching frequencies can be directly correlated with the breaking and forming of hydrogen bonds.

A hypothetical table of characteristic vibrational frequencies for this compound is provided below.

Functional GroupVibrational ModeHypothetical Wavenumber (cm⁻¹)
-C≡NStretching2245
-C=O (Amide)Amide I (Stretching)1660
-NH2 (Amide)N-H Asymmetric Stretch3450
-NH2 (Amide)N-H Symmetric Stretch3350
-NH (Cyanoamino)N-H Stretching3250
Aromatic RingC=C Stretching1600, 1580, 1450
Aromatic RingC-H Stretching3100-3000

Computational and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational or theoretical studies specifically focused on the compound This compound (CAS Number: 74615-43-3).

Therefore, it is not possible to provide the detailed research findings for the requested sections and subsections, as no published data exists for:

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction , including Frontier Molecular Orbital Analysis or Charge Distribution and Electrostatic Potential Mapping.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions .

Ligand-Protein Docking and Molecular Modeling Studies , including predictions of binding modes or energetic contributions to ligand-target recognition.

The user's strict requirement to focus solely on "this compound" and to generate thorough, informative, and scientifically accurate content cannot be met due to the absence of foundational research on this specific molecule in the public domain.

Computational and Theoretical Investigations of 3 Cyanoamino Benzamide

Cheminformatics Approaches for Compound Prioritization and Design

Cheminformatics provides a powerful computational framework for the prioritization of lead compounds and the rational design of new chemical entities with improved activity and pharmacokinetic profiles. These approaches utilize computational models to analyze large datasets of chemical structures and their associated biological activities, enabling the identification of promising candidates and guiding synthetic efforts. In the context of 3-(Cyanoamino)benzamide and its analogues, cheminformatics plays a crucial role in navigating the vast chemical space to identify molecules with the highest potential for further development.

A key strategy in this domain is virtual screening , a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. e3s-conferences.org This method can be broadly categorized into ligand-based and structure-based approaches. Ligand-based virtual screening relies on the knowledge of known active molecules to identify others with similar properties, while structure-based virtual screening uses the three-dimensional structure of the target protein to dock and score potential ligands. e3s-conferences.org For a compound like this compound, these screening methods can be instrumental in identifying derivatives with enhanced biological activity.

Another important cheminformatics tool is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties that are critical for activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.comnih.gov These models are built using statistical methods to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimental data.

Molecular docking is a structure-based method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.govmdpi.comnih.gov This technique provides insights into the binding mode and interactions between the ligand and the active site of the protein, which is invaluable for understanding the mechanism of action and for designing more potent inhibitors. researchgate.net For this compound, molecular docking could be used to visualize its binding to a target enzyme and to design modifications that enhance these interactions.

The integration of these cheminformatics approaches allows for a systematic exploration of the chemical space around a lead compound. For instance, a virtual screening campaign could identify a set of initial hits, which are then synthesized and tested. The resulting experimental data can be used to build a QSAR model, which in turn guides the design of a second generation of more potent analogues. Molecular docking can then be employed to refine the binding mode of the most promising candidates and to suggest further structural modifications. This iterative cycle of design, synthesis, and testing, guided by computational models, can significantly accelerate the drug discovery process.

To illustrate how these approaches could be applied to prioritize derivatives of this compound, consider a hypothetical study aimed at optimizing its activity against a specific enzyme. A virtual library of analogues could be generated by introducing various substituents at different positions of the benzamide (B126) ring.

Table 1: Hypothetical Virtual Screening Data for this compound Analogues

Compound IDStructureDocking Score (kcal/mol)Predicted pIC50 (QSAR)
J-001This compound-7.56.2
J-0024-Fluoro-3-(cyanoamino)benzamide-8.26.8
J-0033-(Cyanoamino)-4-methylbenzamide-7.96.5
J-0043-(Cyanoamino)-N-methylbenzamide-7.66.3
J-0055-Chloro-3-(cyanoamino)benzamide-8.57.1

This table presents hypothetical data for illustrative purposes.

In this example, the docking scores suggest that the introduction of a chloro group at the 5-position (J-005) or a fluoro group at the 4-position (J-002) may lead to improved binding affinity compared to the parent compound. The QSAR model further supports the prioritization of J-005, predicting it to have the highest inhibitory activity.

Following the synthesis and experimental testing of these prioritized compounds, the new data can be used to refine the QSAR model. Molecular docking studies of the most active compounds would then provide a structural basis for their enhanced activity, guiding the next round of compound design.

Table 2: Illustrative Molecular Docking Interaction Analysis

CompoundKey Interacting ResiduesType of Interaction
This compoundAsp12, Arg54Hydrogen Bond
Phe87Pi-Pi Stacking
5-Chloro-3-(cyanoamino)benzamideAsp12, Arg54Hydrogen Bond
Phe87Pi-Pi Stacking
Val33Halogen Bond

This table presents a simplified, illustrative example of molecular docking results.

The hypothetical docking analysis in Table 2 suggests that the improved activity of the 5-chloro analogue could be due to an additional halogen bond with a valine residue in the active site. This type of insight is critical for the rational design of next-generation compounds with further optimized properties. Through the iterative application of these cheminformatics techniques, the prioritization and design of novel drug candidates based on the this compound scaffold can be pursued in a more efficient and targeted manner.

Investigation of Molecular and Cellular Mechanisms of Action for 3 Cyanoamino Benzamide

Target Identification and Validation Strategies

Genetic Perturbation Studies to Validate Predicted Targets

There are no specific genetic perturbation studies, such as CRISPR/Cas9 or RNAi screens, reported in the accessible scientific literature to validate the predicted molecular targets of 3-(Cyanoamino)benzamide. nih.govnih.govbroadinstitute.org Such studies are crucial for confirming the functional interaction between a compound and its putative targets in a cellular context.

Enzymatic Assay Development and Inhibition Kinetics

Determination of IC50 and Ki Values for Specific Enzymes

No publicly accessible data from enzymatic assays are available that report the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound against any specific enzymes. scielo.brnih.govnih.gov This information is fundamental for characterizing the potency and affinity of a compound's interaction with its enzymatic targets.

Mechanism-Based Inhibition Studies

There is no information available in the scientific literature regarding mechanism-based inhibition studies for this compound. These studies are necessary to determine if the compound acts as an irreversible inhibitor that inactivates an enzyme through the formation of a covalent bond.

Receptor Binding and Allosteric Modulation Studies

Detailed receptor binding assays and allosteric modulation studies for this compound have not been reported in the public domain. nih.govwikipedia.orgresearchgate.netnih.gov Consequently, its affinity for specific receptors and its potential to act as a positive or negative allosteric modulator remain uncharacterized. While other benzamide (B126) derivatives have been studied for their receptor binding and allosteric modulation properties, this specific information is not available for this compound. mdpi.comresearchgate.netscispace.com

Radioligand Binding Assays and Competition Experiments

No published studies were found that utilized radioligand binding assays to determine the affinity or selectivity of this compound for any specific biological targets.

Functional Assays for Receptor Activation or Inhibition

There is no available data from functional assays to characterize this compound as an agonist, antagonist, or allosteric modulator at any receptor.

Modulation of Cellular Signaling Pathways and Reporter Gene Assays

No information exists in the scientific literature regarding the effect of this compound on cellular signaling.

Analysis of Upstream and Downstream Signaling Cascades

There are no studies detailing the impact of this compound on specific upstream or downstream signaling components.

Transcriptomic and Proteomic Profiling in Response to this compound

No transcriptomic or proteomic studies have been published that analyze the global changes in gene or protein expression in response to treatment with this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 Cyanoamino Benzamide

Systematic Exploration of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of benzamide (B126) derivatives can be significantly modulated by the introduction of various substituents. A systematic exploration of these effects on the 3-(cyanoamino)benzamide scaffold would involve modifying the benzamide ring, the cyanoamino group, and the primary amide.

Rigid and Flexible Analog Design

To probe the conformational requirements for biological activity, both rigid and flexible analogs of a lead compound are typically synthesized. For the this compound scaffold, this would involve strategies to either lock the molecule in a specific conformation or to introduce elements that increase its conformational freedom.

Flexible Analogs: Conversely, introducing flexible linkers can help to explore a wider conformational space and potentially identify new binding modes. For this compound, this could involve extending the chain between the benzamide and the cyanoamino group or replacing the aromatic ring with a more flexible cyclic or acyclic moiety.

Bioisosteric Replacements and Their Mechanistic Implications

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. This involves replacing a functional group with another that has similar physical or chemical properties. In the context of this compound, bioisosteric replacements could be considered for both the cyanoamino group and the primary amide.

The cyanoamino group (-NH-CN) is a key feature of the molecule. Potential bioisosteres for the cyano group include tetrazoles, which can mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid, or other electron-withdrawing groups. The amide group itself is a common target for bioisosteric replacement to improve metabolic stability. Research on anthelmintic benzamides has shown that replacing the amide with thioamides or selenoamides can maintain or even enhance activity. Other potential replacements include ureas, sulfonamides, and various five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles. nih.gov

The mechanistic implications of such replacements are significant. For example, altering the hydrogen bonding capacity or the electronic properties of the cyanoamino or amide group could affect the compound's interaction with its biological target, potentially altering its mechanism of action or selectivity profile.

Integration of Computational SAR with Experimental Data

Computational methods are invaluable in modern drug discovery for predicting the activity of novel compounds and for understanding the structural basis of their activity. Integrating computational SAR with experimental data allows for a more rational and efficient drug design process.

For this compound and its analogs, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies could be employed. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models based on the steric, electrostatic, hydrophobic, and hydrogen bonding properties of a series of compounds. These models can then guide the design of new analogs with improved activity.

Molecular docking simulations can provide insights into the binding mode of this compound derivatives with their putative biological target. By understanding the key interactions between the ligand and the active site of the protein, modifications can be designed to enhance binding affinity and selectivity. For instance, molecular modeling of 3-(benzylsulfonamido)benzamides as SIRT2 inhibitors has been used to guide the replacement of the sulfonamide moiety with other groups to improve binding.

Elucidation of Pharmacophore Models for Target Interaction

A pharmacophore model represents the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response. The development of a pharmacophore model for this compound analogs would be a crucial step in understanding their mechanism of action and in designing novel compounds with similar activity.

Pharmacophore models can be generated using either ligand-based or structure-based approaches. A ligand-based approach would involve aligning a set of active compounds and identifying the common chemical features that are responsible for their activity. A structure-based approach, on the other hand, would utilize the three-dimensional structure of the biological target in complex with a ligand to define the key interaction points.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual compound libraries to identify novel scaffolds that possess the desired features for biological activity. This approach has been successfully applied to various classes of benzamide-containing compounds to discover new inhibitors for different targets.

While the specific data for this compound is not extensively documented in the provided search results, the application of these established medicinal chemistry principles provides a clear roadmap for the systematic investigation and optimization of this chemical scaffold.

Pharmacological Characterization of 3 Cyanoamino Benzamide in Preclinical in Vitro Systems

Cell-Based Assays for Mechanistic Elucidation in Relevant Cell Lines

Cell-based assays are fundamental in early drug discovery to understand how a compound interacts with and affects cellular functions. For a novel compound like 3-(Cyanoamino)benzamide, these assays would provide the first insights into its biological activity and mechanism of action.

Cellular Uptake and Intracellular Localization Studies

Understanding if and how this compound enters cells and where it accumulates is a critical first step. The efficiency of cellular uptake and its specific subcellular destination are key determinants of its pharmacological effect. Small molecules can cross the cell membrane via passive diffusion, facilitated diffusion, or active transport.

Studies would typically employ relevant human cell lines (e.g., cancer cell lines for an oncology candidate or neuronal cells for a CNS candidate) and utilize advanced imaging techniques. Fluorescence microscopy, often in conjunction with fluorescently tagged analogs of the compound or specific organelle stains, can visualize the compound's journey into the cell and its localization in compartments such as the nucleus, mitochondria, or endoplasmic reticulum. Quantitative analysis of uptake can be achieved through methods like high-content imaging or mass spectrometry of cell lysates. For example, studies on benzodioxane-benzamide derivatives used fluorescence microscopy to confirm that the compounds perturbed the localization of their target protein, FtsZ, within bacteria, thereby validating cellular entry and target engagement. nih.gov

Impact on Cellular Homeostasis and Metabolic Pathways (mechanistic focus)

Once inside the cell, a compound can perturb a multitude of processes that are vital for normal cell function and survival, collectively known as cellular homeostasis. Investigating the impact of this compound on these pathways provides crucial mechanistic clues.

Furthermore, benzamide (B126) derivatives have been shown to modulate critical signaling pathways that regulate cellular homeostasis. For instance, a novel benzamide derivative was found to induce apoptosis and cell cycle arrest in non-small cell lung cancer cell lines by blocking the Src survival pathway and reactivating the p38 apoptotic pathway. Another benzamide analog was shown to affect cellular homeostasis by interacting with the sigma-1 receptor (S1R), a protein involved in calcium signaling, lipid metabolism, and ER stress responses. mdpi.com These examples highlight the diverse mechanisms by which a compound from the benzamide class could influence cellular health and metabolism, suggesting that this compound should be profiled for its effects on DNA repair, cell cycle, and key signaling cascades.

Assessment of Selectivity and Off-Target Interactions Against Related Biological Targets

Selectivity is a cornerstone of modern drug development, aiming to maximize therapeutic effects while minimizing unwanted side effects. A selective compound primarily interacts with its intended biological target, showing significantly less activity against other related proteins or pathways. For this compound, it would be essential to profile its activity against a panel of potential targets, especially those known to interact with other benzamide-containing molecules.

For instance, N-(thiazol-2-yl)-benzamide analogs were identified as selective antagonists of the Zinc-Activated Channel (ZAC). nih.gov To establish selectivity, a lead compound was tested against other related Cys-loop receptors, including 5-HT3A, nicotinic acetylcholine, GABAA, and glycine (B1666218) receptors, and was found to have no significant activity at these off-targets at a concentration of 30 μM. nih.govku.dk

Similarly, a series of novel benzamides were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), two enzymes implicated in Alzheimer's disease. nih.govmdpi.com The most promising compound showed high potency against AChE (IC50 = 0.056 µM) and moderate activity against BACE1 (IC50 = 9.01 µM), demonstrating a multi-target profile but also providing data on its relative selectivity. nih.gov

A comprehensive selectivity panel for this compound would include a broad range of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes like PARP and sirtuins, given the known activities of its chemical relatives. mdpi.comnih.gov Early assessment in drug discovery helps identify potential off-target liabilities that could lead to adverse effects later in development. creative-diagnostics.com

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Considerations for Mechanistic Interpretation (excluding human clinical data)

In vitro ADME studies are critical for understanding the pharmacokinetic properties of a compound. vectorb2b.comnih.govresearchgate.net These assays predict how a drug candidate might be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted. This information is vital for interpreting data from cell-based and in vivo experiments.

Metabolic Stability in Microsomal and Hepatocyte Systems

Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes, primarily in the liver. springernature.comnih.gov High metabolic instability can lead to rapid clearance from the body, reducing the compound's potential efficacy. Standard assays use liver microsomes or hepatocytes. springernature.comwuxiapptec.com

Liver Microsomes: These are subcellular fractions containing high concentrations of Phase I metabolic enzymes, such as the cytochrome P450 (CYP) family. wuxiapptec.com Incubating this compound with liver microsomes (from preclinical species like mouse or rat, as well as human) in the presence of necessary cofactors (e.g., NADPH) allows for the measurement of its intrinsic clearance by these enzymes. nih.govresearchgate.netrsc.org

Hepatocytes: Using whole liver cells (hepatocytes) provides a more complete picture, as it includes both Phase I and Phase II (conjugation) metabolic pathways. youtube.commdpi.com Comparing stability in microsomes versus hepatocytes can indicate whether a compound is primarily cleared by CYP enzymes or if other pathways, like glucuronidation, are involved. hyphadiscovery.com

For example, studies on benzamide derivatives designed as sigma-1 receptor ligands noted that the simple benzamide scaffold led to improved metabolic stability. mdpi.com The table below illustrates hypothetical metabolic stability data for a compound like this compound, based on typical assay readouts.

Test SystemSpeciesIncubation Time (min)% Parent Compound RemainingCalculated Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells)
Liver MicrosomesMouse6035%4515.4
Liver MicrosomesHuman6068%1056.6
HepatocytesMouse12015%3818.2
HepatocytesHuman12055%1404.9

Plasma Protein Binding and its Impact on Free Concentration

Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. nottingham.ac.uknih.gov This binding is reversible, and an equilibrium exists between the bound and unbound (free) drug. wikipedia.org Crucially, only the free fraction of the drug is generally considered pharmacologically active, as it is able to leave the bloodstream, distribute into tissues to reach its target, and be cleared by metabolism or excretion. nih.govnih.govnih.gov

Therefore, determining the extent of plasma protein binding (PPB) is essential. High PPB (>99%) means that only a very small fraction of the total drug concentration in the plasma is active. wikipedia.org A slight change in binding, perhaps due to displacement by another drug, can dramatically increase the free concentration, potentially leading to toxicity. youtube.com The standard method for measuring PPB is equilibrium dialysis. researchgate.net

In a study of novel benzamide derivatives, plasma protein binding was found to be high for one compound (98%) and moderate for another (63%). mdpi.com This difference would have significant implications for the interpretation of their biological activities and for predicting their in vivo behavior.

The table below shows representative data that could be generated for this compound in a plasma protein binding assay.

SpeciesPlasma Concentration (µM)% BoundFraction Unbound (fu)
Mouse198.5%0.015
Rat197.2%0.028
Dog195.0%0.050
Human199.1%0.009

This data would be critical for translating in vitro potency (IC50) values into a prediction of in vivo efficacy, as the free concentration is the true driver of the pharmacological effect. nih.gov

3 Cyanoamino Benzamide As a Chemical Probe for Biological Systems

Application in Phenotypic Screening for Novel Mechanistic Insights

Phenotypic screening is a powerful approach in drug discovery that identifies compounds eliciting a desired change in cellular or organismal phenotype without a preconceived target. This strategy can uncover novel biological mechanisms and first-in-class therapeutics.

While numerous benzamide (B126) derivatives have undoubtedly been included in large-scale phenotypic screening campaigns, there are no published studies that specifically report the activity or mechanistic deconvolution of 3-(Cyanoamino)benzamide. Phenotypic screening hits are often followed by target identification studies, which frequently employ affinity-based chemical probes. Given the lack of such probes for this compound as discussed in the previous section, it is consistent that no detailed mechanistic insights stemming from its potential phenotypic activity have been documented.

General studies on phenotypic screening often lead to the discovery of compounds with novel modes of action. However, without specific data, any discussion of this compound in this context would be purely speculative.

Future Directions and Emerging Research Avenues for 3 Cyanoamino Benzamide Research

Exploration of Novel Biological Functions and Targets

The benzamide (B126) scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs. Research into structurally related benzamide derivatives has revealed a wide array of biological activities, suggesting that 3-(Cyanoamino)benzamide could serve as a valuable starting point for the discovery of novel therapeutics. Future research will likely focus on screening the compound against new and diverse biological targets to uncover previously unknown functions.

Key areas of exploration include:

Oncology: Derivatives of benzamide have been investigated as potent anticancer agents. For instance, a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have been identified as inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), a promising target in non-small cell lung cancer (NSCLC). nih.gov Another study highlighted novel benzamide derivatives as potent smoothened (SMO) antagonists, targeting the Hedgehog signaling pathway implicated in various cancers. nih.gov Future studies could explore the potential of this compound as a scaffold to develop inhibitors for ROR1, SMO, or other cancer-related targets like Poly(ADP-ribose) polymerase-1 (PARP-1) and Aurora kinases. researchgate.net

Neurodegenerative Diseases: Sirtuin-2 (SIRT2) inhibitors have shown protective effects in models of Huntington's disease. nih.gov Given that 3-(benzylsulfonamido)benzamides have been identified as potent and selective SIRT2 inhibitors, it is plausible that derivatives of this compound could be engineered to target sirtuins or other proteins involved in neurodegeneration. nih.gov

Pesticidal and Fungicidal Applications: Research has also demonstrated the potential of benzamide derivatives in agriculture. Novel benzamides containing a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety have exhibited significant larvicidal and fungicidal activities. nih.gov This suggests a potential, albeit less explored, avenue for this compound in the development of new agrochemicals.

Potential Therapeutic AreaPotential Molecular TargetRationale based on Related CompoundsReference
Oncology (NSCLC)Receptor tyrosine kinase-like orphan receptor 1 (ROR1)3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives show potent ROR1 inhibition. nih.gov
Oncology (Various)Smoothened (SMO) Receptor / Hedgehog PathwayNovel benzamide derivatives act as smoothened antagonists. nih.gov
Neurodegenerative DiseasesSirtuin-2 (SIRT2)3-(benzylsulfonamido)benzamides are potent and selective SIRT2 inhibitors. nih.gov
AgricultureNot SpecifiedBenzamides with pyridine-linked 1,2,4-oxadiazole show insecticidal and fungicidal activity. nih.gov

Advancements in Synthetic Methodologies and Process Development

The efficiency and sustainability of chemical synthesis are paramount for the successful translation of a compound from laboratory-scale research to industrial application. While established methods for synthesizing benzamides and cyanamides exist, there is considerable room for improvement in the context of this compound.

Future research in this area should focus on:

Development of Greener Synthetic Routes: Traditional methods for N-cyanation often employ toxic reagents like cyanogen (B1215507) bromide. mdpi.com A key future direction is the development of safer and more environmentally friendly cyanating agents and protocols. mdpi.com Similarly, the synthesis of the benzamide moiety can be improved. Direct Friedel-Crafts carboxamidation of arenes using inexpensive reagents like cyanoguanidine in a superacid medium represents a more direct, albeit currently low-yielding, route that could be optimized. nih.govsemanticscholar.org

Catalyst Innovation: The use of novel catalysts could significantly enhance reaction efficiency. For example, nanoporous heterogeneous acid catalysts (e.g., SBA-Pr-SO3H) have been successfully used for the one-pot synthesis of certain benzamide derivatives, offering advantages like reusability and ease of separation. orientjchem.org Exploring such catalysts for the synthesis of this compound could lead to more efficient and scalable processes.

Process Intensification and Flow Chemistry: Migrating from traditional batch synthesis to continuous flow processes can offer superior control over reaction parameters, improved safety, and higher yields. The development of a continuous flow synthesis for this compound would be a significant step towards efficient and scalable production.

Area of AdvancementSpecific ApproachPotential BenefitReference
Greener SynthesisUse of safer N-cyanating agents (e.g., 2-cyanopyridazin-3(2H)-one)Reduced toxicity and environmental impact compared to cyanogen bromide. mdpi.com
Route OptimizationDirect Friedel-Crafts carboxamidation with cyanoguanidinePotentially more atom-economical and cost-effective route. nih.gov
CatalysisApplication of reusable heterogeneous nano acid catalystsImproved reaction efficiency, easier product purification, and catalyst recycling. orientjchem.org
Process DevelopmentImplementation of continuous flow chemistryEnhanced safety, scalability, and process control.N/A

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. scielo.brfnasjournals.com Integrating these computational tools into the research pipeline for this compound can dramatically accelerate the pace of discovery and optimization.

Emerging applications include:

Predictive Modeling for Target Identification: AI/ML algorithms can be trained on vast biological and chemical datasets to predict new biological targets for this compound. scielo.br By analyzing the compound's structure and comparing it to libraries of molecules with known activities, these models can generate hypotheses about its mechanism of action and identify high-probability protein interactions, guiding experimental validation. scielo.brfnasjournals.com

De Novo Design of Novel Analogs: Generative AI models can design novel derivatives of this compound with optimized properties. ai-dd.eu By defining desired attributes—such as increased potency against a specific target, improved selectivity, or better pharmacokinetic profiles—these models can propose new molecular structures that chemists can then synthesize and test. This "One Chemistry" model approach aims to integrate property prediction with molecule generation and synthesis planning. ai-dd.eu

Accelerating Synthesis and Process Optimization: ML models can be used to predict the outcomes of chemical reactions, helping chemists to identify optimal reaction conditions without exhaustive trial-and-error experimentation. This can significantly reduce the time and resources required for developing efficient synthetic routes.

Computational Studies: Density Functional Theory (DFT) calculations, a form of computational study, can be employed to understand the molecular structure, reactivity, and intermolecular interactions of this compound and its derivatives. semanticscholar.orgresearchgate.net This can provide insights that guide the design of new compounds with enhanced biological activity.

Q & A

Q. How to address conflicting reports on this compound’s role in DNA repair vs. metabolic disruption?

  • Answer : Context-dependent effects arise from concentration and cell type variability. Use RNA-seq or CRISPR screens to identify genetic modifiers (e.g., PARP1 expression levels). Compare outcomes in primary vs. cancer cells to clarify mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.